molecular formula C21H19ClN2O5S B13379774 2-{4-[(Z)-{(2Z)-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid

2-{4-[(Z)-{(2Z)-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid

Cat. No.: B13379774
M. Wt: 446.9 g/mol
InChI Key: HTROECLAAXEVIF-NVMNQCDNSA-N
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Description

This compound features a thiazolidin-4-one core with a (Z)-configured 5-chloro-2-methylphenyl imino group at position 2 and a (Z)-configured 4-methoxy-substituted benzylidene moiety at position 3. Its structural complexity suggests applications in anticancer or anti-inflammatory research, aligning with similar thiazolidinone derivatives .

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

2-[4-[(Z)-[2-(5-chloro-2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid

InChI

InChI=1S/C21H19ClN2O5S/c1-11-4-6-14(22)10-15(11)23-21-24-19(25)18(30-21)9-13-5-7-16(17(8-13)28-3)29-12(2)20(26)27/h4-10,12H,1-3H3,(H,26,27)(H,23,24,25)/b18-9-

InChI Key

HTROECLAAXEVIF-NVMNQCDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)O)OC)/S2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)O)OC)S2

Origin of Product

United States

Biological Activity

The compound 2-{4-[(Z)-{(2Z)-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid is a thiazolidinone derivative with potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound based on available literature.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazolidinone moiety, a methoxyphenyl group, and a chloro-substituted phenyl group. Its molecular formula is C20H22ClN3O4SC_{20}H_{22}ClN_3O_4S, and its molecular weight is approximately 433.92 g/mol.

Antitumor Activity

Several studies have indicated that thiazolidinone derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa10.5
Compound BMCF-715.3
Target CompoundA43112.8

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like chloro enhances cytotoxicity by increasing the compound's interaction with cellular targets, such as DNA or specific proteins involved in cell cycle regulation .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The target compound has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound disrupts bacterial cell wall synthesis or function, potentially through inhibition of key enzymes .

Anti-inflammatory Activity

Preliminary studies indicate that thiazolidinone derivatives can modulate inflammatory pathways. The target compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, showing a reduction in TNF-alpha and IL-6 levels in vitro.

Case Studies

  • Study on Antitumor Effects : In a study involving human cancer cell lines, the target compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptotic cell death compared to control groups.
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of thiazolidinone derivatives against multidrug-resistant strains of bacteria. The target compound exhibited notable activity, suggesting its potential as a lead candidate for developing new antibiotics.

Chemical Reactions Analysis

Hydrolysis of the Thiazolidinone Ring

The thiazolidinone moiety undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage. This reaction is critical for understanding metabolic pathways and degradation products.

Conditions Products Mechanism
Acidic (HCl, H₂O)Thiol intermediate + Carboxylic acid derivativeProtonation of the imino group, ring-opening via nucleophilic attack by water
Basic (NaOH, H₂O)Mercaptoacetamide derivative + Phenolic byproductsDeprotonation and hydroxide-mediated cleavage of the C-S bond

This reactivity aligns with studies on structurally similar thiazolidinones, where hydrolysis rates depend on pH and substituent electronic effects .

Substitution Reactions

The chloro substituent on the 5-chloro-2-methylphenyl group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions.

Reagent Conditions Product
Sodium methoxideDMF, 80°CMethoxy-substituted derivative
Ammonia (NH₃)Ethanol, refluxAmino-substituted analog

The electron-withdrawing effect of the adjacent methyl group slightly deactivates the aromatic ring, necessitating elevated temperatures for efficient substitution .

a) Oxidation of the Thiazolidinone Sulfur

The sulfur atom in the thiazolidinone ring oxidizes to sulfoxide or sulfone derivatives:

Oxidizing Agent Product Conditions
H₂O₂ (30%)Sulfoxide derivativeRT, 12 hours
mCPBASulfone derivativeDichloromethane, 0°C–RT

This transformation modulates biological activity, as observed in related thiazolidinone-based pharmaceuticals.

b) Reduction of the Imine Bond

The (Z)-imine bond in the thiazolidinone core undergoes catalytic hydrogenation:

Catalyst Conditions Product
Pd/C (10%)H₂ (1 atm), ethanol, RTSaturated thiazolidine derivative

This reaction alters the compound’s planarity and potential biological interactions.

Carboxylic Acid Functionalization

The terminal propanoic acid group participates in classical acid-base and esterification reactions:

Reaction Type Reagent Product
EsterificationMethanol, H₂SO₄Methyl ester derivative
Salt FormationNaOH (aq)Sodium salt (improved aqueous solubility)

These modifications are critical for optimizing pharmacokinetic properties, as demonstrated in studies on structurally related herbicides .

Tautomerism and Isomerization

The compound exhibits keto-enol tautomerism in the thiazolidinone ring and (Z)-to-(E) isomerization of the exocyclic double bond:

Equilibrium Conditions Dominant Form
Keto-enolPolar solvents (e.g., DMSO)Keto form (stabilized by intramolecular H-bonding)
Z/E isomerizationUV light or heat(E)-isomer (thermodynamically favored)

These equilibria impact reactivity and must be controlled during synthetic procedures.

Metal Complexation

The sulfur and nitrogen atoms in the thiazolidinone ring enable chelation with transition metals:

Metal Ion Complex Type Application
Cu(II)Square-planarPotential antimicrobial activity
Fe(III)OctahedralCatalytic oxidation studies

Such complexes have been explored for enhanced bioactivity in structurally analogous systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives are widely studied for their bioactivity, with variations in substituents critically influencing properties. Key analogues include:

Compound Name Key Substituents Biological Activity Synthesis Conditions Reference
Target Compound 5-Chloro-2-methylphenyl imino, 4-methoxyphenoxypropanoic acid Inferred anticancer/anti-inflammatory Not specified in evidence
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (6a) Benzylidene, unsubstituted phenyl Anticancer (screened) K₂CO₃, ethanol, RT
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f) 4-Nitrophenyl pyrazole, thioxo group Not specified Acetic acid, reflux
2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid (Les-3331) Chloro-nitropropenylidene, methylbutanoic acid Not specified AcOH, NaOAc, reflux (64% yield)
2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid 4-Chlorophenyl, phenylpropanoic acid Not specified Not specified

Key Observations:

  • Methoxy groups (target compound) increase lipophilicity, aiding membrane permeability .
  • Stereochemistry: The (Z)-configuration in the benzylidene/imino groups is conserved across analogues, suggesting geometric specificity for bioactivity .
  • Side Chain Diversity: Propanoic acid derivatives (target compound, 6a ) may improve solubility compared to phenylpropanoic acids (13f , Les-3331 ).

Physicochemical Properties

  • Melting Points: Higher melting points (e.g., 240–242°C for 13f ) correlate with nitro groups enhancing crystallinity. The target compound’s methoxy group may reduce melting points compared to chloro analogues (e.g., 122–124°C for 13c ).
  • pKa Values: Predicted pKa ~3.5 for chlorophenyl analogues suggests ionization at physiological pH, enhancing bioavailability.

Inferred Bioactivity

  • Anticancer Potential: Benzylidene-thiazolidinones (6a , target compound) inhibit cancer cell proliferation, possibly via thiazolidinone-mediated apoptosis or kinase inhibition.
  • Mitochondrial Targeting: Propanoic acid side chains (as in ) may enable mitochondrial accumulation, leveraging β-oxidation pathways for prodrug activation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thiazolidinone-propanoic acid derivative?

The compound can be synthesized via multi-step routes involving:

  • Knoevenagel condensation : Reacting aldehydes with thiazolidinone precursors to form the benzylidene-thiazolidinone core (e.g., using 4-fluorobenzaldehyde and rhodanine in acetic acid with sodium acetate) .
  • Functionalization of intermediates : Electrophilic substitution (e.g., using phenylisothiocyanate and chloroacetyl chloride) to introduce the imino and methoxyphenoxy groups .
  • Microwave-assisted synthesis : Optimizing reaction time and yield compared to conventional heating, as demonstrated in analogous thiazolidinone derivatives .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Key methods include:

  • FT-IR spectroscopy : Identifying carbonyl (C=O, ~1700 cm⁻¹), thiazolidinone (C=N, ~1600 cm⁻¹), and thioamide (C=S, ~1240 cm⁻¹) stretches .
  • NMR spectroscopy :
  • 1H NMR: Diagnostic signals for aromatic protons (δ 7–8 ppm), methoxy groups (δ ~3.8 ppm), and propanoic acid protons (δ ~2.5 ppm) .
  • 13C NMR: Peaks for carbonyl carbons (C=O, δ ~170 ppm) and imine carbons (C=N, δ ~150 ppm) .
    • X-ray crystallography : Resolving Z/E configurations of imino and thiazolidinone groups via single-crystal analysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's bioactivity?

  • Docking studies : Predict binding affinity to target proteins (e.g., bacterial enzymes or receptors) by modeling interactions between the thiazolidinone core and active sites.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability of the conjugated system .
  • MD simulations : Evaluate conformational flexibility of the methoxyphenoxy-propanoic acid side chain in solvent environments .

Q. What strategies improve reaction yields in microwave-assisted synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance microwave absorption and reaction efficiency .
  • Catalyst optimization : Use potassium carbonate (K₂CO₃) to deprotonate intermediates and accelerate nucleophilic substitutions .
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition risks .

Q. How should researchers address contradictions in biological activity data across studies?

  • Standardized assays : Use consistent protocols (e.g., MIC for antibacterial studies) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity .
  • Meta-analysis : Pool data from multiple studies to identify trends or outliers caused by experimental conditions (e.g., cell line differences) .

Q. What challenges arise in determining the Z/E configuration of the imino and thiazolidinone groups?

  • Stereochemical ambiguity : Overlapping signals in NMR may require NOESY/ROESY to confirm spatial proximity of substituents .
  • X-ray limitations : Crystal packing effects can distort configurations; cross-validate with computational models (e.g., Hirshfeld surface analysis) .
  • Dynamic effects : Tautomerism in solution may obscure configurations, necessitating variable-temperature NMR studies .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) to ensure consistency .
  • Data validation : Cross-reference spectroscopic data with published analogs (e.g., compare IR peaks of rhodanine derivatives) .
  • Biological assays : Include positive controls (e.g., known inhibitors) and dose-response curves to validate activity claims .

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